

Spectroscopic Profile of 2-Iodoaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Iodoaniline

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-iodoaniline**, a vital intermediate in organic synthesis, particularly in the pharmaceutical industry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **2-iodoaniline** is C_6H_6IN , with a molecular weight of approximately 219.03 g/mol. The following tables summarize the key spectroscopic data obtained from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data

The proton NMR spectra of **2-iodoaniline**, typically recorded in deuterated chloroform ($CDCl_3$), reveal characteristic signals for the aromatic protons and the amine group.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.66	Doublet (d)	7.9	Aromatic CH
7.16	Triplet (t)	7.6	Aromatic CH
6.77	Doublet (d)	8.0	Aromatic CH
6.50	Triplet (t)	7.5	Aromatic CH
4.09	Singlet (s)	-	NH ₂

Note: A second dataset shows similar patterns with slight variations in chemical shifts and coupling constants: δ 7.65 (dd, J = 7.8, 1.2Hz, 1H), 6.83 (td, J = 7.6, 1.3Hz, 1H), 6.79 (td, J = 7.7, 1.3Hz, 1H), 6.31 (dd, J = 7.8, 1.3Hz, 1H), 4.01 (s, 2H)[1].

¹³C NMR Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The following chemical shifts are reported in CDCl₃.

Chemical Shift (δ) ppm	Assignment
146.69	C-NH ₂
138.94	Aromatic CH
129.29	Aromatic CH
119.92	Aromatic CH
114.68	Aromatic CH
84.13	C-I

Note: An alternative dataset presents the following chemical shifts: δ 148.3, 138.4, 128.4, 120.3, 114.4, 83.9[1].

Infrared (IR) Spectroscopy

The IR spectrum of **2-iodoaniline** highlights the characteristic vibrational frequencies of its functional groups. While a complete spectrum is best for analysis, key absorption bands are expected in the following regions.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3400 - 3300	N-H	Asymmetric & Symmetric Stretching
3100 - 3000	C-H (aromatic)	Stretching
1620 - 1580	C=C (aromatic)	Stretching
1600 - 1500	N-H	Bending
~750	C-H (aromatic)	Out-of-plane Bending
~600 - 500	C-I	Stretching

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2-iodoaniline** typically shows a prominent molecular ion peak.

m/z	Interpretation
219	Molecular Ion [M] ⁺

The molecular weight of **2-iodoaniline** is 219.0230 g/mol [2].

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 5-10 mg of **2-iodoaniline** in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. Transfer the solution to a 5 mm NMR tube.

- Instrument Setup:
 - Use a 400 MHz or 500 MHz NMR spectrometer.
 - Lock the spectrometer to the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Set the spectral width to approximately 16 ppm, centered around 6 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to approximately 240 ppm, centered around 120 ppm.
 - Use a pulse angle of 30 degrees.
 - Set the relaxation delay to 2 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).

- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ^1H and ^{13}C).
- Integrate the signals in the ^1H NMR spectrum.
- Identify peak multiplicities and coupling constants in the ^1H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - Solid Sample (ATR): Place a small amount of solid **2-iodoaniline** directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.
 - Solid Sample (KBr Pellet): Grind a small amount of **2-iodoaniline** with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrument Setup:
 - Use a Fourier-Transform Infrared (FTIR) spectrometer.
 - Allow the instrument to warm up for at least 15-30 minutes for stability.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal or the KBr pellet holder. This will be automatically subtracted from the sample spectrum.
 - Place the sample in the beam path.
 - Acquire the sample spectrum over the range of 4000 to 400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing:

- The software will automatically perform a Fourier transform to generate the infrared spectrum.
- Identify the positions of the major absorption bands and correlate them to the functional groups present in the molecule.

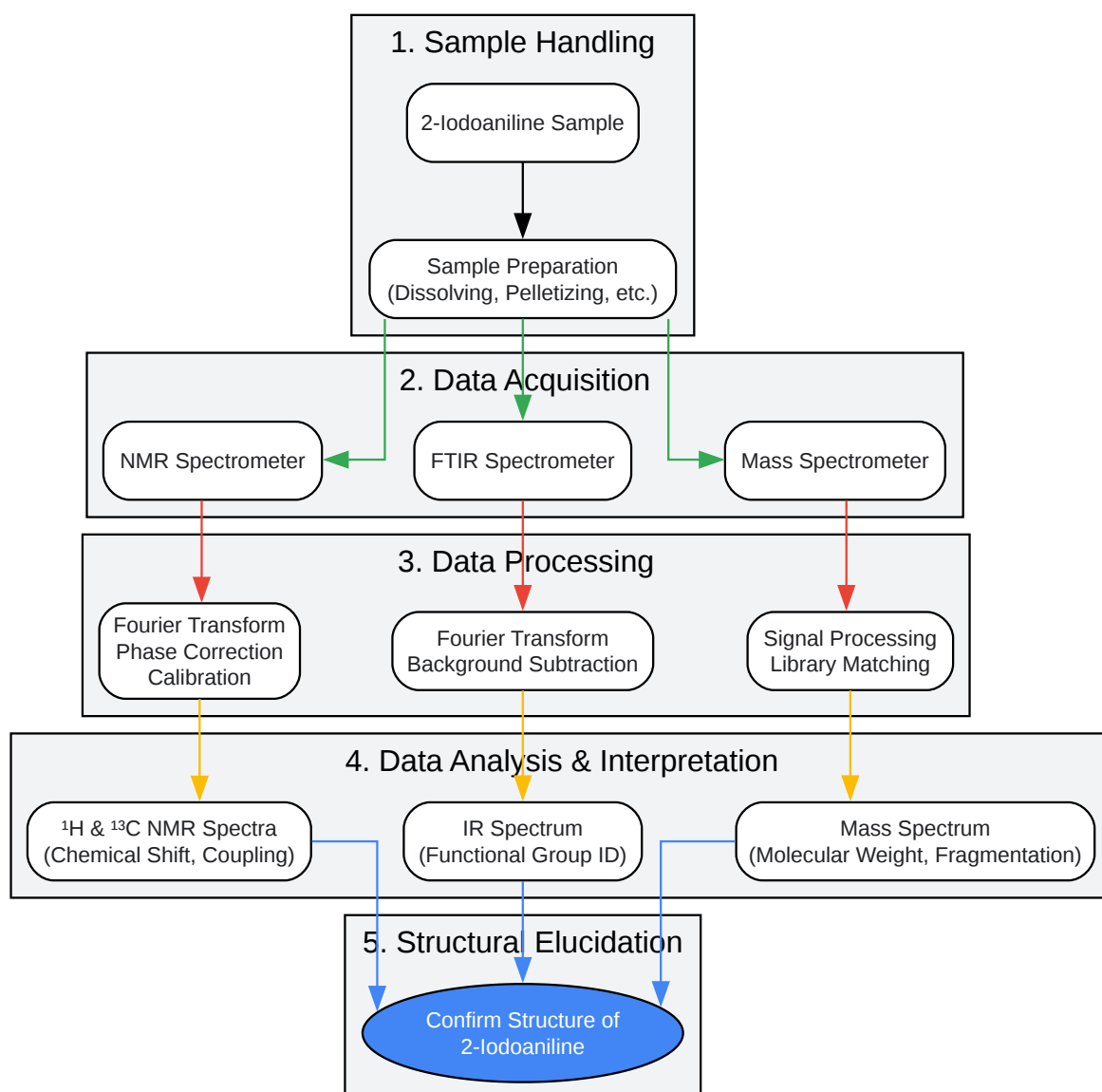
Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of **2-iodoaniline** into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples dissolved in a suitable solvent.
- Ionization:
 - The sample is vaporized in the ion source.
 - A beam of electrons with a standard energy of 70 eV bombards the gaseous molecules.
 - This causes the molecules to ionize, forming a molecular ion ($[M]^+$) and various fragment ions.
- Mass Analysis:
 - The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
- Data Interpretation:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .
 - Identify the molecular ion peak to determine the molecular weight of the compound.

- Analyze the fragmentation pattern to gain structural information.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-iodoaniline**.



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General workflow for spectroscopic analysis of **2-iodoaniline**.

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References

- 1. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]
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